Chlorinated Dioxothiolan Scaffold vs. Non-Halogenated Analog: Physicochemical Differentiation
The target compound incorporates a chlorine atom at the 4-position of the 1,1-dioxothiolan ring, a feature absent in the otherwise identical non-chlorinated analog 1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea (CAS 443652-86-6). This single-atom difference (Cl vs. H) increases the molecular weight from 299.31 to 333.75 Da (Δ = 34.44 Da; +11.5%) [1]. Computational data for the stereochemically defined 4-chloro-4-nitrophenyl congener (1-[(3S,4S)-4-chloro-1,1-dioxothiolan-3-yl]-3-(4-nitrophenyl)urea) shows a calculated LogP of approximately 0.6, indicating moderate hydrophilicity consistent with the polar sulfone and urea functionalities [2]. The chlorine substituent introduces an additional hydrogen-bond acceptor site (C–Cl can engage in halogen bonding), expands van der Waals surface area, and is expected to reduce oxidative metabolic liability at the thiolane ring compared to the unsubstituted analog [3].
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW = 333.75 Da; contains 4-Cl substituent on dioxothiolan ring |
| Comparator Or Baseline | CAS 443652-86-6 (non-chlorinated analog): MW = 299.31 Da; H at 4-position of dioxothiolan ring |
| Quantified Difference | ΔMW = +34.44 Da (+11.5%); Cl adds one H-bond acceptor site and increases lipophilicity modulated by sulfone polarity |
| Conditions | Physicochemical characterization from authoritative chemical databases |
Why This Matters
The chlorine substituent is a common medicinal chemistry handle for modulating target affinity, metabolic stability, and LogP, making this compound a distinct lead-optimization candidate compared to the non-halogenated parent scaffold.
- [1] Chemsrc Database. CAS 443652-86-6: 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea; Molecular Weight: 299.31. Available at: https://m.chemsrc.com (accessed 2026). View Source
- [2] Molaid Database. 1-[(3S,4S)-4-chloro-1,1-dioxothiolan-3-yl]-3-(4-nitrophenyl)urea; Calculated LogP: 0.6. Available at: https://www.molaid.com/MS_11478386 (accessed 2026). View Source
- [3] Wilcken R, Zimmermann MO, Lange A, Joerger AC, Boeckler FM. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J. Med. Chem., 2013, 56(4), 1363–1388. DOI: 10.1021/jm3012068. (Class-level evidence for halogen effects on binding and metabolism.) View Source
